4-(Methoxycarbonyl)-1-(2-oxopropyl)-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxycarbonyl-3-(2-oxopropyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-5(12)3-11-4-10-6(9(15)16-2)7(11)8(13)14/h4H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTIALYNDQDPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC(=C1C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1-(2-oxopropyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between an imidazole derivative and a methoxycarbonylating agent can yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste. The use of continuous flow processes can also enhance the safety and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-1-(2-oxopropyl)-1H-imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-(Methoxycarbonyl)-1-(2-oxopropyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-1-(2-oxopropyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Molecular Properties
The following table compares key structural and functional features of the target compound with analogs from the evidence:
*Calculated or estimated based on provided formulas.
Key Observations:
- Substituent Diversity : The target’s 2-oxopropyl group is unique among analogs, offering a reactive ketone site absent in others. This could facilitate further chemical modifications or interactions with biological targets .
- Carboxylic Acid at Position 5 : Shared with [123I]IMAZA and olmesartan, this group enhances water solubility and binding to polar targets, such as enzymes or receptors .
- Methoxycarbonyl vs. Ester/Tetrazole : Unlike olmesartan’s tetrazole (a bioisostere for carboxylic acids) or the cyclopropyl ester in , the target’s methoxycarbonyl balances lipophilicity and metabolic stability .
Biological Activity
4-(Methoxycarbonyl)-1-(2-oxopropyl)-1H-imidazole-5-carboxylic acid is a compound with notable potential in various biological applications. Its unique structure, characterized by a methoxycarbonyl group and an imidazole ring, suggests significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic uses.
- Molecular Formula : C9H10N2O5
- Molecular Weight : 226.19 g/mol
- SMILES Notation : CC(Cn1cnc(C(=O)OC)c1C(O)=O)=O
The compound's structure allows it to interact with various biological targets, particularly enzymes involved in metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : Similar compounds have been shown to modulate the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress .
- Enzyme Inhibition : The imidazole moiety is known for its ability to act as a competitive inhibitor for several enzymes, including those involved in cancer metabolism .
- Potential Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Case Studies and Research Findings
- Nrf2-Keap1 Pathway Modulation :
- Inhibition of Topoisomerase II :
- Cytotoxicity Assays :
Data Table: Biological Activity Summary
| Biological Activity | Related Studies | Observed Effects |
|---|---|---|
| Antioxidant Activity | Nrf2-Keap1 modulation studies | Enhanced cellular defense against oxidative stress |
| Enzyme Inhibition | Topoisomerase II inhibition studies | Induction of apoptosis in cancer cells |
| Cytotoxicity | In vitro assays on cancer cell lines | Significant reduction in cell viability at low concentrations |
Q & A
Q. What are the established synthetic routes for 4-(Methoxycarbonyl)-1-(2-oxopropyl)-1H-imidazole-5-carboxylic acid, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves constructing the imidazole core via condensation of glyoxal derivatives with formaldehyde and ammonia under acidic conditions . The methoxycarbonyl group is introduced via esterification of a carboxylic acid intermediate using methanol and a catalyst like sulfuric acid . The 2-oxopropyl substituent may be added through alkylation with chloroacetone or via oxidation of a propanol precursor. Key factors affecting yield include:
- Temperature control : Reactions at 60–80°C optimize imidazole ring formation .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution at the imidazole N-position .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from byproducts .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxycarbonyl at δ ~3.8 ppm for methyl; carbonyl at δ ~165–170 ppm) .
- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in substituent orientation and hydrogen bonding .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 255.08) .
- FTIR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups .
Q. What are the known biological targets or enzymatic interactions of structurally analogous imidazole derivatives?
- Methodological Answer : Imidazole derivatives with carboxylic acid groups (e.g., 1-Ethyl-1H-imidazole-5-carboxylic acid) inhibit enzymes like CYP11B1 (involved in cortisol synthesis) via coordination to heme iron . For the target compound:
- Docking studies : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2), leveraging the carboxylic acid group for active-site interactions .
- In vitro assays : Measure IC₅₀ values against purified enzymes (e.g., COX-2) using fluorescence-based activity kits .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or binding affinity of 4-(Methoxycarbonyl)-1-(2-oxopropyl)-1H-imidazole-5-carboxylic acid?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the 2-oxopropyl group’s ketone may act as an electrophile in Schiff base formation .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., with COX-2) using GROMACS; analyze hydrogen bond lifetimes and binding free energy (MM-PBSA) .
- SAR Analysis : Compare with analogs (e.g., ethyl ester derivatives) to correlate substituent effects with activity .
Q. What strategies resolve contradictions between experimental biological activity data and computational predictions?
- Methodological Answer :
- Cross-validation : Repeat assays under varied conditions (pH, temperature) to confirm reproducibility .
- Metabolite screening : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may alter activity .
- Crystallographic refinement : Re-examine protein-ligand co-crystals with SHELXL to detect binding mode discrepancies .
Q. How can synthetic protocols minimize process-related impurities like 1-{[2'-(1H-Tetrazol-5-yl)biphenyl]-4-yl}methyl derivatives?
- Methodological Answer :
- Byproduct suppression : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .
- Process Analytics : Monitor reactions in real-time via inline FTIR to detect impurity formation early .
- Crystallization optimization : Employ anti-solvent techniques (e.g., water addition) to selectively precipitate the target compound .
Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
